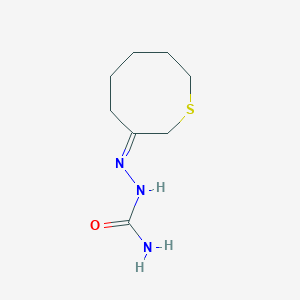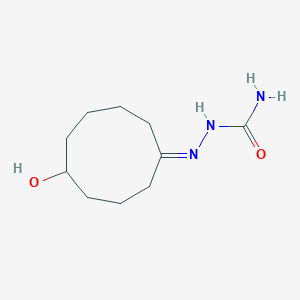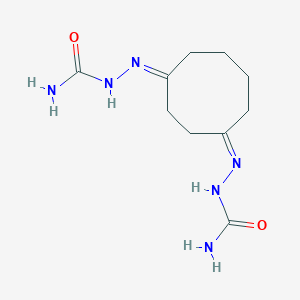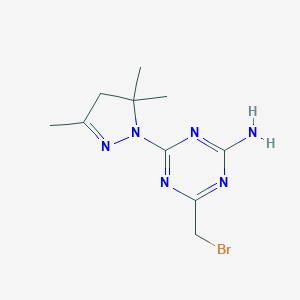
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole, commonly known as BBBO, is a synthetic compound used in scientific research as a fluorescent probe for detecting protein-protein interactions. BBBO has a unique structure that allows it to bind to proteins and fluoresce when excited by certain wavelengths of light. This property makes it a valuable tool for studying protein interactions in living cells and organisms.
作用机制
BBBO binds to proteins through its unique structure, which allows it to interact with specific amino acid residues in the protein. When excited by certain wavelengths of light, BBBO fluoresces, allowing researchers to visualize the protein-protein interactions in real-time.
Biochemical and Physiological Effects:
BBBO has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
One of the main advantages of BBBO is its ability to detect protein-protein interactions in living cells and organisms. This allows researchers to study these interactions in their natural context, rather than in isolated systems. BBBO is also a relatively inexpensive and easy-to-use probe, making it accessible to a wide range of researchers.
One limitation of BBBO is its sensitivity to pH and temperature. Changes in these parameters can affect the fluorescence of BBBO, making it difficult to interpret the results of experiments. Additionally, BBBO is not suitable for studying protein interactions in certain types of cells, such as those with high levels of autofluorescence.
未来方向
There are several potential future directions for research involving BBBO. One area of interest is the development of new fluorescent probes based on the structure of BBBO. These probes could have improved properties, such as increased sensitivity and specificity, making them even more useful for studying protein-protein interactions.
Another area of interest is the application of BBBO in drug discovery. By studying the interactions of proteins with potential drug molecules, researchers could identify new drug targets and develop more effective treatments for a variety of diseases.
Overall, BBBO is a valuable tool for studying protein-protein interactions in living cells and organisms. Its unique structure and fluorescence properties make it a versatile probe that has a wide range of applications in scientific research.
合成方法
BBBO is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorophenylsulfonylamino)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and o-phenylenediamine to form BBBO.
科学研究应用
BBBO is widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been used to study a variety of protein interactions, including those involved in signal transduction, enzyme regulation, and protein folding. BBBO has also been used to study the interactions of proteins with other molecules, such as DNA and RNA.
属性
分子式 |
C26H16Cl2N4O6S2 |
|---|---|
分子量 |
615.5 g/mol |
IUPAC 名称 |
4-chloro-N-[6-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N4O6S2/c27-17-3-7-19(8-4-17)39(33,34)31-25-29-21-11-1-15(13-23(21)37-25)16-2-12-22-24(14-16)38-26(30-22)32-40(35,36)20-9-5-18(28)6-10-20/h1-14H,(H,29,31)(H,30,32) |
InChI 键 |
ZAQRFDWVPWSIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
